3-Fluoropiperidine-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
Sulfonyl chlorides, such as “3-Fluoropiperidine-1-sulfonyl chloride”, can be synthesized by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with simple and readily accessible reagents, offering safe operations, easy purification without chromatography, and high yields .
Molecular Structure Analysis
The molecular structure of “3-Fluoropiperidine-1-sulfonyl chloride” consists of a six-membered piperidine ring with a fluorine atom and a sulfonyl chloride group attached .
Physical And Chemical Properties Analysis
“3-Fluoropiperidine-1-sulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Pharmaceutical Synthesis
3-Fluoropiperidine-1-sulfonyl chloride: is a valuable intermediate in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . Its sulfonyl chloride group is particularly reactive, making it an excellent candidate for introducing sulfonamide functionalities into molecules, which is a common structural motif in drugs.
Agricultural Chemistry
The compound can be used to synthesize fluorinated pyridines, which have applications in agriculture. Fluorine atoms in these structures can significantly alter the physical and biological properties of agricultural chemicals, leading to enhanced efficacy and reduced environmental impact .
Development of Fluorescent Probes
In chemical biology, 3-Fluoropiperidine-1-sulfonyl chloride may be utilized to create fluorescent probes. These probes are crucial for imaging and studying biological processes at the molecular level .
Radiopharmaceuticals
The fluorine atom in 3-Fluoropiperidine-1-sulfonyl chloride makes it a potential precursor for the synthesis of F-18 labeled compounds, which are used in positron emission tomography (PET) for cancer diagnosis and research .
Future Directions
properties
IUPAC Name |
3-fluoropiperidine-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNOYLBRIDZLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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